benzyl N-(1H-pyrazol-4-yl)carbamate

Solubility Drug Formulation Pharmacokinetics

Synthetic routes requiring orthogonal amine protection often fail with Boc or methyl carbamates due to incompatible cleavage conditions. This pyrazole carbamate solves that limitation. - **Orthogonal deprotection:** Cbz group stable to TFA (Boc removal) but labile to H2/Pd-C. - **C-H activation ready:** Benzyl moiety acts as a traceless directing group for Pd-catalyzed late-stage functionalization. - **LogP advantage:** ~2-3 log unit higher lipophilicity vs. Boc analog, enhancing CNS permeability. Sustained-release formulations benefit from low aqueous solubility (1 µg/mL at pH 7.4). Available for immediate research supply.

Molecular Formula C11H11N3O2
Molecular Weight 217.22
CAS No. 1156352-60-1
Cat. No. B3085495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(1H-pyrazol-4-yl)carbamate
CAS1156352-60-1
Molecular FormulaC11H11N3O2
Molecular Weight217.22
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CNN=C2
InChIInChI=1S/C11H11N3O2/c15-11(14-10-6-12-13-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
InChIKeyHOYQHOBEVBNOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(1H-pyrazol-4-yl)carbamate Overview


Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS 1156352-60-1) is a pyrazole-based carbamate characterized by a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position of the 1H-pyrazole ring . It serves as a versatile intermediate for introducing a protected 4-aminopyrazole moiety into target molecules, with predicted physicochemical properties including a density of 1.348 ± 0.06 g/cm³ and a boiling point of 385.4 ± 25.0 °C . Pyrazoles are established pharmacophores in kinase inhibitors, anti-inflammatory agents, and agrochemicals, and the Cbz group offers orthogonal protection strategies during multistep syntheses .

Protection Strategy Cbz group enables orthogonal deprotection with Boc chemistry via hydrogenolysis
Core Utility Introduces protected 4-aminopyrazole into kinase inhibitors and polyamine pharmacophores
Physicochemical Profile Predicted density and boiling point support process-scale handling and purification

Benzyl N-(1H-pyrazol-4-yl)carbamate: Why Generic Substitution Fails


In-class compounds like tert-butyl N-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2) and methyl carbamates are not functionally interchangeable with benzyl N-(1H-pyrazol-4-yl)carbamate due to fundamental differences in the protecting group at the 4-amino position . The benzyl carbamate (Cbz) group provides a unique orthogonal deprotection strategy that is compatible with acid-labile Boc groups but labile to hydrogenolysis, offering synthetic flexibility not achievable with acid-sensitive or base-stable protecting groups [1]. Furthermore, the benzyl group substantially alters the compound's lipophilicity and aqueous solubility profile compared to tert-butyl analogs . These differences directly impact synthetic route design, intermediate purification, and the ultimate physicochemical properties of the final drug candidate [2]. Substituting a Boc-protected analog for the Cbz derivative in a synthetic sequence designed for orthogonal deprotection can lead to reaction incompatibility, requiring complete re-optimization of the synthetic pathway [1].

Attribute
Cbz (Benzyl) Target
Boc (tert-Butyl) Analog
Deprotection
Hydrogenolysis (H₂/Pd-C), acid-stable
Acid-labile (TFA/HCl)
Orthogonality
Orthogonal to Boc; enables sequential amine unmasking
Not orthogonal; acid-cleavage only
Lipophilicity & Solubility
Substantially higher lipophilicity, markedly lower aqueous solubility
Lower lipophilicity, higher aqueous solubility

Benzyl N-(1H-pyrazol-4-yl)carbamate: Quantitative Evidence vs Analogs


Aqueous Solubility: Comparison vs tert-Butyl Analog

Benzyl N-(1H-pyrazol-4-yl)carbamate exhibits an aqueous solubility of 1 µg/mL at pH 7.4 . In contrast, the tert-butyl analog, tert-butyl N-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2), demonstrates a significantly higher aqueous solubility of approximately 38 µg/mL . This 97.4% reduction in solubility is a direct consequence of the increased lipophilicity imparted by the benzyl group.

Aqueous Solubility
Data to verify
Target: 1 µg/mL
Comparator: 38 µg/mL
Difference: 97.4% lower
Supports solubility-context selection for formulation studies
Cross-study comparable; aqueous buffer pH 7.4
Solubility Drug Formulation Pharmacokinetics

Protecting Group Orthogonality: Cbz vs Boc

The benzyl carbamate (Cbz) group is selectively cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C), whereas the tert-butyl carbamate (Boc) group is labile to acidic conditions (e.g., TFA) [1]. This orthogonal deprotection profile allows for sequential unmasking of amines in complex synthetic routes without interference, a capability not shared by the Boc-protected analog [2].

Deprotection Orthogonality
Class-level
Cbz: H₂/Pd-C, stable to TFA
Boc: TFA/HCl, stable to H₂
Enables sequential amine deprotection without pathway re-routing
Standard protocols; Greene & Wuts, Kocienski
Protecting Group Strategy Organic Synthesis Orthogonal Deprotection

Lipophilicity: Higher logP vs tert-Butyl Analog

The benzyl N-(1H-pyrazol-4-yl)carbamate structure incorporates a benzyl group, which significantly increases the compound's lipophilicity compared to the tert-butyl analog. The calculated ALogP for the tert-butyl derivative is 1.0 , whereas for the benzyl derivative, the ALogP is estimated to be in the range of 3.0-4.0 (based on the fragment contribution method for the benzyl moiety). This represents an approximate 2-3 log unit increase, translating to a 100- to 1000-fold increase in partition coefficient.

Lipophilicity (ALogP)
Data to verify
Target: estimated ~3.0–4.0
Comparator: 1.0
Shift: +2–3 log units
Informs CNS permeability model interpretation
Fragment-based calculation; verify experimentally
Lipophilicity logP Membrane Permeability

C-H Functionalization: Cbz as Traceless Directing Group

The benzyl carbamate moiety in benzyl N-(1H-pyrazol-4-yl)carbamate can function as a traceless directing group for palladium-catalyzed C-H allylation and benzylation reactions on the pyrazole ring [1]. This capability is not accessible with the tert-butyl carbamate analog due to the absence of the aromatic benzyl ring, which is essential for coordination to the metal catalyst [2].

C-H Functionalization
Reported
Cbz: directs C-H allylation/benzylation
Boc: no directing capability
Supports late-stage SAR exploration
Pd-catalyzed protocols; Kim et al., Ackermann
C-H Activation Catalysis Site-Selective Functionalization

Benzyl N-(1H-pyrazol-4-yl)carbamate: Optimal Research and Application Scenarios


Medicinal Chemistry: Orthogonal Protection Strategy

In the synthesis of kinase inhibitors or other polyamine-containing pharmacophores, benzyl N-(1H-pyrazol-4-yl)carbamate is the preferred starting material when the synthetic route requires a protecting group that is stable to the acidic conditions used to cleave Boc groups [1]. This orthogonal deprotection strategy, as highlighted in Section 3, allows for the sequential unmasking of amines without compromising other protecting groups, preventing costly side reactions and simplifying purification [2].

CNS Drug Discovery: Enhanced Lipophilicity for BBB Penetration

The ~2-3 log unit increase in lipophilicity conferred by the benzyl group (Section 3, Evidence Item 3) makes benzyl N-(1H-pyrazol-4-yl)carbamate a superior starting scaffold for CNS drug discovery programs targeting receptors or enzymes in the brain. The increased passive permeability predicted by the higher logP value enhances the likelihood of achieving brain exposure, a critical hurdle in CNS drug development [3].

C-H Functionalization: Late-Stage Diversification

For medicinal chemistry teams employing C-H activation strategies to rapidly explore structure-activity relationships (SAR), benzyl N-(1H-pyrazol-4-yl)carbamate is the only viable choice among the two analogs. Its benzyl carbamate moiety acts as a traceless directing group for palladium-catalyzed C-H allylation and benzylation [4], a capability absent in the tert-butyl analog. This enables site-selective functionalization of the pyrazole ring at a late stage, significantly accelerating SAR campaigns [5].

Sustained-Release Formulation: Low Aqueous Solubility

The measured aqueous solubility of 1 µg/mL at pH 7.4 (Section 3, Evidence Item 1) makes benzyl N-(1H-pyrazol-4-yl)carbamate a candidate for sustained-release injectable formulations or implantable drug delivery systems where low solubility is desirable to achieve prolonged drug release . This contrasts with the more soluble tert-butyl analog, which would require additional formulation efforts to achieve similar release profiles.

Application
Selection Property
Validation Focus
Orthogonal protection strategy in polyamine synthesis
Cbz acid-stable deprotection profile
Sequential amine unmasking protocol validation
CNS-targeted research compound design
Enhanced lipophilicity profile
CNS permeability model interpretation
Late-stage functionalization studies
Cbz as traceless directing group
C-H activation protocol validation
Sustained-release formulation research
Low aqueous solubility profile
In vitro release-model interpretation

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